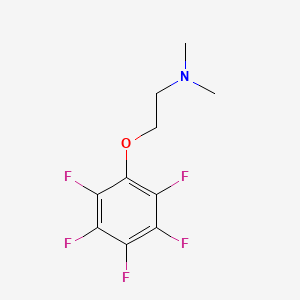

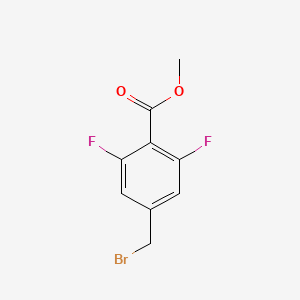

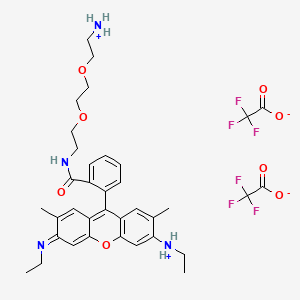

![molecular formula C12H13ClF3N5O2 B1435928 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine CAS No. 1823194-85-9](/img/structure/B1435928.png)

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . The synthesis can be achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a pyridin-2-yl ring, a piperazin-1-yl group, and a nitroethen-1-amine group. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, include a melting point of 86-90 °C, a boiling point of 205°C, and a density of 1.4650 (estimate) . The solubility in chloroform and methanol is slight, and the water solubility is 622mg/L at 25℃ .Scientific Research Applications

Pharmacological Research: Trifluoromethyl Group in Drug Development

The trifluoromethyl (-CF3) group in the compound is significant in pharmacology. It’s known that the incorporation of fluorine atoms into drug molecules can greatly affect their pharmacokinetic and pharmacodynamic properties . The -CF3 group, in particular, can enhance the biological activity and metabolic stability of pharmaceuticals. This compound could be involved in the synthesis of new drug molecules where the trifluoromethyl group acts as a pharmacophore, contributing to the efficacy and selectivity of the drug.

Agrochemical Applications: Pest Control and Crop Protection

Trifluoromethylpyridines, a key structural motif in this compound, are extensively used in the agrochemical industry . They serve as active ingredients in pesticides, offering protection against a wide range of pests. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these agrochemicals. This compound could be synthesized for use in novel pesticides with improved safety profiles and environmental compatibility.

Antimicrobial Activity: Targeting Resistant Strains

Compounds containing the trifluoromethyl group have been evaluated for their antimicrobial activity against various bacterial strains and fungi . The compound could be synthesized and tested for its efficacy against Gram-negative bacteria like E. coli, Gram-positive bacteria like S. aureus, and fungal species such as C. albicans. Its potential to combat antibiotic-resistant strains would be a significant area of research.

Antiviral Research: Inhibitors of Viral Replication

The trifluoromethyl group-containing compounds have been used in the synthesis of inhibitors targeting viral replication enzymes . For instance, derivatives of this compound could be designed to inhibit the NS5B polymerase in the treatment of Hepatitis C. The research could extend to other viral diseases, exploring the compound’s efficacy in inhibiting key viral proteins.

Mechanism of Action

Target of Action

The primary target of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .

Mode of Action

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine inhibits bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby affecting bacterial growth and virulence .

Biochemical Pathways

The inhibition of bacterial phosphopantetheinyl transferase by 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine affects the post-translational modification essential to bacterial cell viability and virulence . This disruption can attenuate secondary metabolism and thwart bacterial growth .

Pharmacokinetics

It’s worth noting that the compound has been highlighted for its potential utility as a small-molecule inhibitor , suggesting favorable pharmacokinetic properties.

Result of Action

The result of the action of 1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine is the attenuation of bacterial growth and virulence . It achieves this by inhibiting bacterial phosphopantetheinyl transferase, disrupting secondary metabolism, and thwarting bacterial growth .

Action Environment

It’s important to note that the compound has demonstrated antibacterial activity against methicillin-resistant staphylococcus aureus , suggesting its effectiveness in diverse bacterial environments.

Safety and Hazards

properties

IUPAC Name |

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClF3N5O2/c13-9-5-8(12(14,15)16)6-18-11(9)20-3-1-19(2-4-20)10(17)7-21(22)23/h5-7H,1-4,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKBESDDDHBMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=C[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethen-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

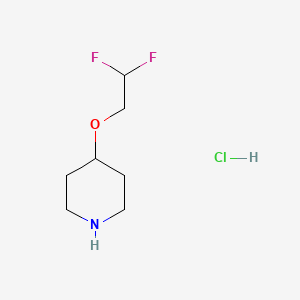

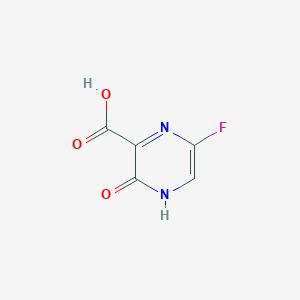

![2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile](/img/structure/B1435846.png)

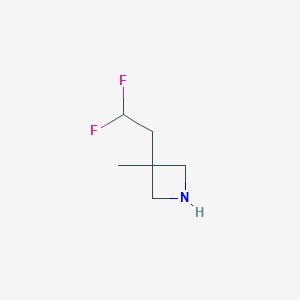

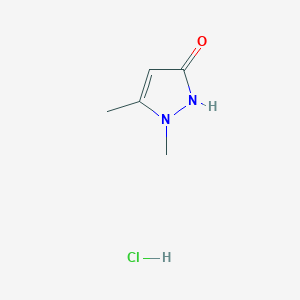

![Ethyl 2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate oxalate](/img/structure/B1435859.png)

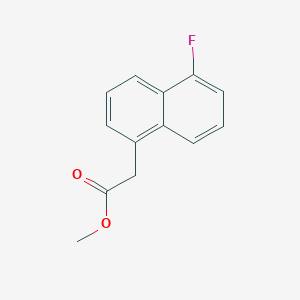

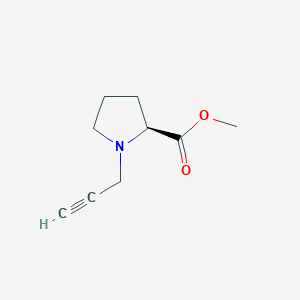

![4-Chlorothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1435867.png)

![9,9'-[1,2-Phenylenebis(methylene)]bis[N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine]](/img/structure/B1435868.png)